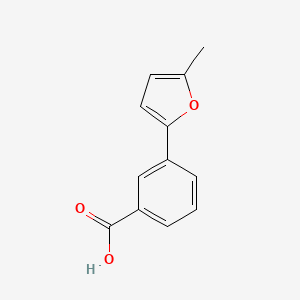
5-Methyl-2-propoxyphenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-propoxyphenylboronic acid is a chemical compound with the linear formula H3CC6H3(OCH2CH2CH3)B(OH)2 . It is a solid substance with a molecular weight of 194.04 .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring substituted with a methyl group and a propoxy group. The boronic acid group is attached to the phenyl ring .Physical And Chemical Properties Analysis
This compound is a solid substance with a melting point of 68-73 °C . It has a density of 1.1±0.1 g/cm3, a boiling point of 362.9±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Complex Molecules
The applications of 5-Methyl-2-propoxyphenylboronic acid in scientific research primarily involve its role in the synthesis and characterization of complex organic molecules. For instance, it has been utilized in Suzuki-Miyaura coupling reactions, a cornerstone method in organic synthesis for forming carbon-carbon bonds. This process enables the creation of diverse structures by coupling aryl halides with boronic acids. The synthesis of 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes demonstrates the utility of boronic acids in facilitating complex reactions, leading to compounds with high yields and purity (Hergert, Varga, Thurner, Faigl, & Mátravölgyi, 2018).
Development of Novel Antiparasitic Agents
In addition to their synthesis capabilities, derivatives of boronic acids have shown promise in medicinal chemistry, particularly in the development of antiparasitic agents. The creation of 5-aryl-1-methyl-4-nitroimidazoles via Suzuki coupling showcases the role of boronic acids in the synthesis of potential pharmaceuticals. These compounds exhibited potent lethal activity against Entamoeba histolytica and Giardia intestinalis, highlighting the potential of boronic acid derivatives in addressing parasitic infections (Saadeh, Mosleh, & El-Abadelah, 2009).
Advanced Material Design
Boronic acids are also instrumental in the design of advanced materials with specific targeting capabilities. For example, phenylboronic acid-functionalized polymeric micelles have been developed for targeted drug delivery. These micelles can selectively recognize cancer cells, such as HepG2, and enhance drug uptake, offering a novel approach to cancer therapy (Zhang, Zhang, Su, Cai, Zhuo, & Zhong, 2013).
Mecanismo De Acción
Target of Action
5-Methyl-2-propoxyphenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary target of this compound is the palladium catalyst used in the SM coupling reaction .
Mode of Action
In the SM coupling reaction, the this compound acts as a nucleophilic organic group . The reaction involves two key steps: oxidative addition and transmetalation . In the transmetalation step, the boronic acid group of the compound is transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway involving this compound . This reaction enables the formation of carbon–carbon bonds, which is a fundamental process in organic chemistry and is widely used in the synthesis of various organic compounds .
Pharmacokinetics
It’s important to note that boronic acids and their esters, in general, are only marginally stable in water . This could potentially affect their bioavailability and pharmacokinetic properties.
Result of Action
The primary result of the action of this compound is the formation of carbon–carbon bonds via the SM coupling reaction . This allows for the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as pH. The rate of the reaction it participates in, namely the SM coupling reaction, is considerably accelerated at physiological pH . Additionally, the stability of boronic acids and their esters can be affected by the presence of water .
Propiedades
IUPAC Name |
(5-methyl-2-propoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-3-6-14-10-5-4-8(2)7-9(10)11(12)13/h4-5,7,12-13H,3,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOSPZKDVLIUOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C)OCCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399644 |
Source


|
| Record name | 5-Methyl-2-propoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480438-70-8 |
Source


|
| Record name | 5-Methyl-2-propoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
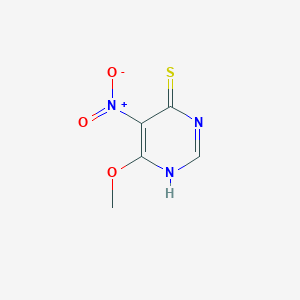
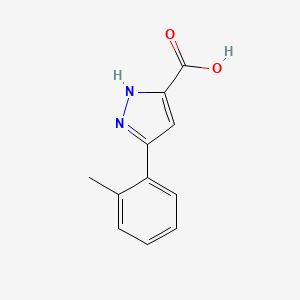
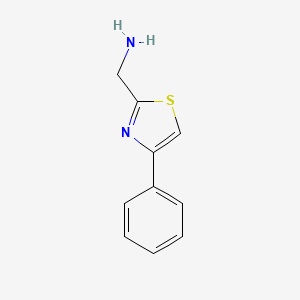
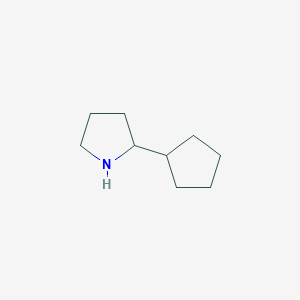
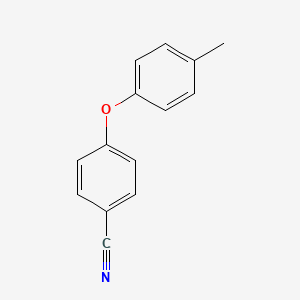
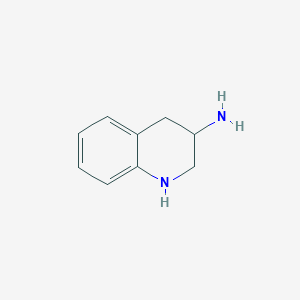
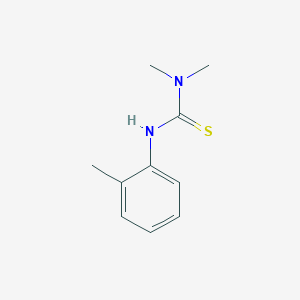

![(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetic acid](/img/structure/B1350973.png)

